Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate

Description

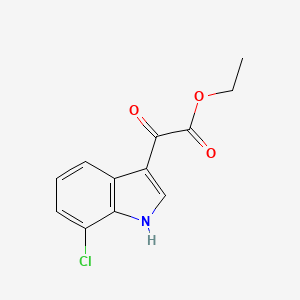

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate (CAS: 863289-30-9) is an indole-derived glyoxylate ester with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . The compound features a 7-chloro-substituted indole core linked to an ethyl oxoacetate moiety at the 3-position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing antiviral agents, kinase inhibitors, and organocatalysts .

Properties

Molecular Formula |

C12H10ClNO3 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

ethyl 2-(7-chloro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3 |

InChI Key |

LYRNOVZMMWKIOR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 7-chloroindole.

Acylation: The 7-chloroindole undergoes acylation with ethyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the oxoacetate moiety undergoes oxidation to form corresponding oxo derivatives. This reaction is critical for modifying the compound’s electronic properties.

Mechanism

The ketone (C=O) group reacts with oxidizing agents (e.g., KMnO₄, CrO₃) under acidic or basic conditions, leading to the formation of carboxylic acids or esters.

Example Product

Ethyl 2-(7-chloro-3-indolyl)-2-oxoacetic acid (via hydrolysis of the ester).

Hydrolysis Reactions

Hydrolysis of the ester group yields the corresponding carboxylic acid. Conditions depend on whether acidic or basic catalysts are used.

Reaction Conditions

| Catalyst | Temperature | Product |

|---|---|---|

| HCl/H₂O | Reflux | Carboxylic acid |

| NaOH | Room temperature | Sodium salt of acid |

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using reagents like NaBH₄ or LiAlH₄. This reaction is pivotal for synthesizing analogs with altered biological activity.

Mechanism

The ketone is converted to an alcohol via nucleophilic attack of the hydride ion (e.g., from NaBH₄) on the carbonyl carbon.

Alkylation and Substitution

The indole nitrogen may undergo alkylation or substitution reactions, though steric hindrance from the chloro group at position 7 may limit reactivity. For example:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions .

-

Electrophilic Substitution : Possible at position 5 or 6 of the indole ring, depending on directing effects.

Analytical Characterization

Key spectroscopic data for the compound includes:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₀ClNO₃ |

| Molecular weight | 251.66 g/mol |

| Solubility | Soluble in organic solvents (e.g., dichloromethane) |

Scientific Research Applications

Anticancer Activity

Research indicates that Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate exhibits potential anticancer properties. Studies have shown that compounds with indole structures can interact with various biological targets involved in cancer pathways, leading to inhibition or modulation of these targets. For instance, the compound has been investigated for its ability to inhibit specific enzymes related to tumor growth, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. Its structural similarity to other bioactive indole derivatives suggests that it may disrupt bacterial cell walls or interfere with metabolic pathways, although detailed mechanisms require further investigation .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized to create derivatives with modified biological activities through chemical transformations such as alkylation or acylation reactions. This versatility makes it a valuable building block in organic synthesis.

Development of Novel Therapeutics

The compound's unique properties allow for the exploration of new therapeutic agents targeting diseases beyond cancer, including neurodegenerative disorders and infectious diseases. Its ability to form complexes with biological macromolecules opens avenues for drug design strategies aimed at enhancing efficacy and selectivity .

Data Table: Comparison of Indole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine substitution at the 7-position | Potential anticancer and antimicrobial activity |

| Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate | Methyl substitution at the 7-position | Different reactivity profile compared to chlorinated derivative |

| Indole-3-acetic acid | Contains carboxylic acid | Involved in plant growth regulation |

| Indole-3-carbinol | Contains hydroxymethyl group | Exhibits anti-cancer properties |

Case Study 1: Anticancer Research

In a study focused on the synthesis of novel indole derivatives, researchers synthesized this compound and assessed its cytotoxicity against various cancer cell lines. Results indicated a significant reduction in cell viability, highlighting its potential as a lead compound for further drug development targeting cancer cells .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited inhibitory effects comparable to standard antibiotics, suggesting its potential application in treating bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Indole Ring

The biological and chemical properties of indole glyoxylate derivatives are highly sensitive to substituent position and electronic effects. Below is a comparison of key analogs:

Key Observations :

Functional Group Modifications

Ester Group Variations

Replacing the ethyl ester with methyl or altering the oxoacetate chain affects solubility and metabolic stability:

- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate (CAS: Not specified): Replaces indole with a fluorophenylamino group, shifting applications toward kinase inhibition or HIV entry blockade .

Ylideneoxindole Derivatives

Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate (CAS: Not provided) demonstrates the importance of the α,β-unsaturated ketone system in asymmetric catalysis and photochemical reactions. The 7-chloro analog may exhibit similar reactivity but with altered regioselectivity due to the chlorine substituent .

Biological Activity

Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate, a compound featuring an indole structure, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety, which is known for its diverse biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The indole ring can inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.

- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of apoptotic pathways .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can reduce cell viability and induce apoptosis at specific concentrations .

Antibacterial Activity

The compound's potential antibacterial properties are also noteworthy. Similar indole derivatives have been studied for their ability to combat bacterial resistance, suggesting that this compound may possess similar capabilities .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Glioma Cells : A study indicated that derivatives of indole compounds could significantly inhibit glioma cell proliferation, suggesting a similar potential for this compound .

- Mechanistic Insights : Another research highlighted the compound's ability to modulate gene expression related to apoptosis and cell cycle regulation, reinforcing its anticancer potential .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other indole derivatives is useful.

| Compound | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Potential | Enzyme inhibition, apoptosis induction |

| Indole-3-acetic acid | Moderate | Yes | Plant hormone activity |

| Indole-3-carbinol | High | No | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(7-Chloro-3-indolyl)-2-oxoacetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, chlorooxoacetate derivatives can be prepared by reacting indole derivatives with ethyl chlorooxoacetate in the presence of Lewis acids (e.g., AlCl₃) in dichloromethane (DCM) at 0°C, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) . Reaction optimization includes controlling temperature to avoid side reactions and using stoichiometric ratios (e.g., 1.5 equiv AlCl₃) to improve yields (48% reported in analogous syntheses) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For example, LC-MS (APCI+) with observed m/z matching calculated values (e.g., [M+H]+ = 247.44) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions on the indole ring . Purity is assessed via HPLC, and melting points (e.g., 133–136°C for related compounds) are determined using differential scanning calorimetry .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Methodology : The α-ketoester group undergoes nucleophilic attacks, enabling condensations with amines or hydrazines to form heterocycles. The 7-chloro substituent directs electrophilic substitutions (e.g., Suzuki coupling) at the indole C-5 position. Reactivity is solvent-dependent: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DCM is preferred for acid-catalyzed reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodology : Contradictions arise from rotational isomerism or impurities. Use 2D NMR (COSY, NOESY) to differentiate between isomers. For example, coupling constants in ¹H NMR can distinguish syn and anti conformers of the α-ketoester group. Cross-validation with computational methods (DFT calculations) provides electronic structure insights .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Methodology :

- Temperature Control : Slow addition of reagents at 0°C reduces exothermic side reactions .

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .

- Workup Optimization : Quench reactions with methanol to stabilize intermediates, followed by extraction with ethyl acetate (3× volumes) to recover product .

- Scale-Up Data : Pilot studies show 5–10% yield drop at >10 g scale due to heat dissipation issues; jacketed reactors mitigate this .

Q. How does the 7-chloro substituent influence the compound’s bioactivity in medicinal chemistry contexts?

- Methodology : The chloro group enhances lipophilicity, improving membrane permeability. In antiviral studies, chloro-substituted indoles exhibit higher binding affinity to viral entry proteins (e.g., HIV-1 gp120) compared to methoxy or nitro analogs. Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., 7-fluoro, 7-nitro) and testing IC₅₀ values in cellular assays .

Q. What mechanistic insights explain the compound’s role in multi-step syntheses (e.g., as an Edoxaban precursor)?

- Methodology : The α-ketoester acts as a carbonyl donor in cyclization reactions. For example, in Edoxaban synthesis, it reacts with tert-butyl carbamate under basic conditions (Et₃N) to form a bicyclic intermediate. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate-limiting steps at the amide bond formation stage .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for structurally similar compounds?

- Resolution : Variations arise from polymorphic forms or residual solvents. Consistently dry samples under high vacuum (0.1 mmHg, 24 h) and use DSC for accurate measurements. For example, ethyl 2-(5-chloropyridyl)-2-oxoacetate hydrochloride shows MP 133–136°C after recrystallization from ethanol/water .

Methodological Tables

| Parameter | Typical Value | Evidence Source |

|---|---|---|

| Reaction Yield | 48–78% | |

| Purification Solvent | Petroleum ether:EtOAc (3:1) | |

| LC-MS [M+H]+ | 247.44 (calc. 247.03) | |

| Melting Point Range | 133–136°C (hydrochloride salts) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.